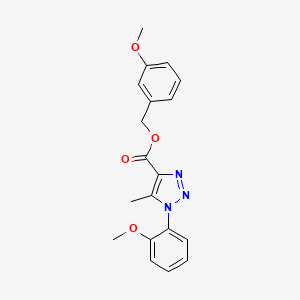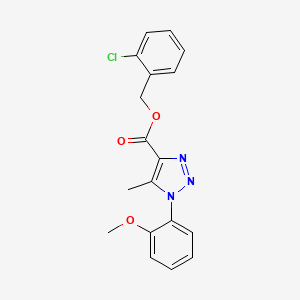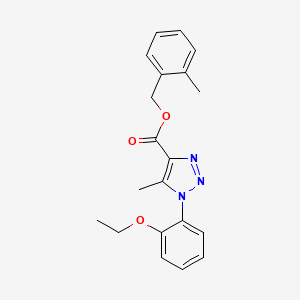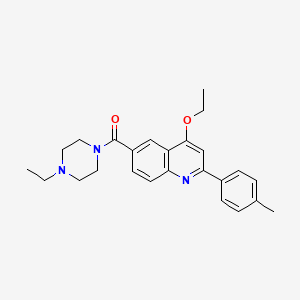![molecular formula C24H27N3O3S2 B6555860 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1040653-83-5](/img/structure/B6555860.png)
3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.14938408 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Similar compounds have shown to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain . This inhibition could be achieved through competitive or non-competitive inhibition .
Biochemical Pathways
By inhibiting acetylcholinesterase, the compound could potentially affect the cholinergic system, which plays a significant role in learning and memory .
Result of Action
By inhibiting acetylcholinesterase and increasing the concentration of acetylcholine in the brain, the compound could potentially improve cognitive function and memory .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been synthesized and evaluated as acetylcholinesterase inhibitors . These compounds have shown moderate inhibitory activities in vitro .
Cellular Effects
Similar compounds have shown inhibitory activities against acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Molecular Mechanism
Similar compounds have been found to inhibit acetylcholinesterase, suggesting that this compound may interact with enzymes in a similar manner .
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonyl-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-18(2)19-8-10-20(11-9-19)25-24(28)23-22(12-17-31-23)32(29,30)27-15-13-26(14-16-27)21-6-4-3-5-7-21/h3-12,17-18H,13-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKGVQIEDLQPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555789.png)



![4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide](/img/structure/B6555821.png)
![N-(3-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555828.png)
![1-(4-{4-[4-methoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6555833.png)
![N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555861.png)
![N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555868.png)
![ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate](/img/structure/B6555872.png)
![N-(4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555878.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B6555885.png)
